5-(1-Hexynyl)-2-methylpyridine
Description
5-(1-Hexynyl)-2-methylpyridine is a pyridine derivative characterized by a methyl group at the 2-position and a 1-hexynyl substituent at the 5-position. This compound’s structural features suggest moderate lipophilicity and rigidity due to the triple bond, distinguishing it from alkyl- or alkenyl-substituted analogues .
Properties
CAS No. |
16232-29-4 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5-hex-1-ynyl-2-methylpyridine |
InChI |
InChI=1S/C12H15N/c1-3-4-5-6-7-12-9-8-11(2)13-10-12/h8-10H,3-5H2,1-2H3 |
InChI Key |
AEDCDTVCGSTPMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CN=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hex-1-yn-1-yl)-2-methylpyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(Hex-1-yn-1-yl)-2-methylpyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-(Hex-1-yn-1-yl)-2-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alkenes or alkanes.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-(Hex-1-yn-1-yl)-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hex-1-yn-1-yl)-2-methylpyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Substituent Variations :
- 2-Methylpyridine Derivatives : highlights that replacing fluorobenzyl groups with 2-methylpyridine reduces MAO-B inhibitory activity, likely due to increased polarity. The addition of a hexynyl group in 5-(1-Hexynyl)-2-methylpyridine may mitigate this effect by introducing a hydrophobic chain .
- Alkenyl vs. Alkynyl Groups: 2-(5-Hexenyl)pyridine (C₁₁H₁₅N, MW 161.24, ) differs by a double bond (hexenyl) instead of a triple bond (hexynyl).
- Chloro and Methoxy Derivatives: Compounds like (2-Chloro-5-methylpyridin-3-yl)methanol (MW 157.60) and (5-Chloro-2-methoxypyridin-3-yl)methanol (MW 173.60, ) demonstrate how electronegative substituents (Cl, OCH₃) increase polarity and intermolecular forces, leading to higher melting points (268–287°C, ) compared to alkynyl derivatives .
Table 1: Structural Comparison of Pyridine Derivatives
| Compound | Substituents | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|---|
| 5-(1-Hexynyl)-2-methylpyridine | 2-CH₃, 5-C≡C(CH₂)₃CH₃ | C₁₂H₁₅N | ~161–173* | Terminal alkyne |
| 2-(5-Hexenyl)pyridine | 5-CH₂CH₂CH₂CH₂CH=CH₂ | C₁₁H₁₅N | 161.24 | Double bond |
| (2-Chloro-5-methylpyridin-3-yl)methanol | 2-Cl, 5-CH₃, 3-CH₂OH | C₇H₈ClNO | 157.60 | Chlorine and hydroxyl |
| 5-(1-Hydroxyethyl)-2-methylpyridine | 2-CH₃, 5-CH₂CH₂OH | C₈H₁₁NO | ~137.18 | Hydrophilic hydroxyethyl |
Physical and Chemical Properties
- Thermal Stability : suggests that alkynyl chain length inversely correlates with duplex thermal stability in nucleic acids. While this applies to deoxyuridines, a parallel trend may exist for pyridines: shorter alkynyl chains (e.g., propynyl) could enhance stability compared to hexynyl or longer chains .
- Melting Points: Chloro- and nitro-substituted pyridines () exhibit higher melting points (268–287°C) due to strong dipole interactions. In contrast, 5-(1-Hexynyl)-2-methylpyridine’s nonpolar hexynyl group likely reduces intermolecular forces, resulting in a lower melting point (unreported but inferred to be <250°C) .
- Polarity : The hexynyl group’s hydrophobicity may lower solubility in polar solvents compared to hydroxyethyl or methoxy analogues (), impacting pharmaceutical formulation .
Table 2: Physical Properties of Selected Pyridine Derivatives
| Compound | Melting Point (°C) | Polarity | Molecular Weight |
|---|---|---|---|
| 5-(1-Hexynyl)-2-methylpyridine | Not reported | Moderate | ~161–173 |
| (5-Chloro-2-methoxypyridin-3-yl)methanol | 268–287 | High | 173.60 |
| 2-(5-Hexenyl)pyridine | Not reported | Low | 161.24 |
| 5-(1-Hydroxyethyl)-2-methylpyridine | Not reported | High | ~137.18 |
Biological Activity
5-(1-Hexynyl)-2-methylpyridine is an alkynyl-substituted pyridine compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, through detailed research findings and case studies.
Chemical Structure and Properties
5-(1-Hexynyl)-2-methylpyridine features a hexynyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. This unique structural arrangement influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 173.23 g/mol |
| Boiling Point | 195-197 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that 5-(1-Hexynyl)-2-methylpyridine exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with specific minimum inhibitory concentration (MIC) values demonstrating its potency.
- Case Study : In a comparative analysis, the compound showed an MIC of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial properties .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it can inhibit the growth of several cancer cell lines.
- Research Findings : In vitro studies revealed that 5-(1-Hexynyl)-2-methylpyridine significantly reduced cell viability in human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective cytotoxicity .
The biological activity of 5-(1-Hexynyl)-2-methylpyridine is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.
Synthetic Routes
The synthesis of 5-(1-Hexynyl)-2-methylpyridine typically involves the Sonogashira coupling reaction, which enables the formation of carbon-carbon bonds between terminal alkynes and aryl halides. This method is crucial for producing high yields necessary for biological testing.
Comparison with Similar Compounds
5-(1-Hexynyl)-2-methylpyridine's activity can be compared with other pyridine derivatives:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| 5-(1-Hexynyl)-2-methylpyridine | 0.21 μM | Varies by cell line |
| Hex-5-yn-1-ol | Higher MIC values | Moderate IC50 |
| 6-Dimethylamino-1-phenyl-hex-5-en-1-yn-3-one | Lower activity | Higher IC50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
